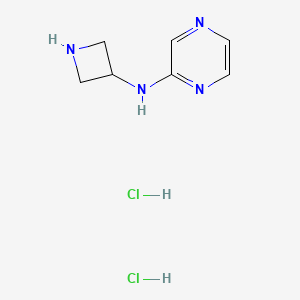![molecular formula C9H7ClF3N B1433992 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1803611-16-6](/img/structure/B1433992.png)
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine
Overview
Description
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound with the molecular formula C9H7ClF3N . Its molecular weight is 221.61 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is 1S/C9H7ClF3N/c10-7-2-1-6 (5-14-7)8 (3-4-8)9 (11,12)13/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine has a density of 1.438±0.06 g/cm3 (Predicted) and a boiling point of 228.8±40.0 °C (Predicted) .Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to effective pest control, contributing to increased crop yields .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The methods of application can vary widely depending on the specific pharmaceutical product. These compounds can be administered orally, topically, or by injection .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to effective treatments for various conditions .
Intermediate for Synthesis of Crop-Protection Products
- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The development of 2,3,5-DCTF has enabled the synthesis of several crop-protection products .
Regioexhaustive Functionalization
- Summary of Application : 2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
- Results or Outcomes : The use of 2-Chloro-5-(trifluoromethyl)pyridine in regioexhaustive functionalization studies has contributed to our understanding of chemical reactions .
Intermediate for Fluorinated Building Blocks
- Summary of Application : This compound can be used as an intermediate in the synthesis of fluorinated building blocks .
- Results or Outcomes : The use of 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine in the synthesis of fluorinated building blocks has contributed to the development of new materials .
Intermediate for Pharmaceuticals
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQZFQWJJTWPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



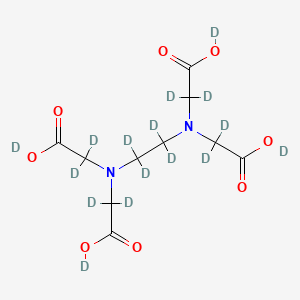
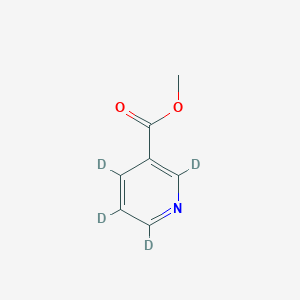
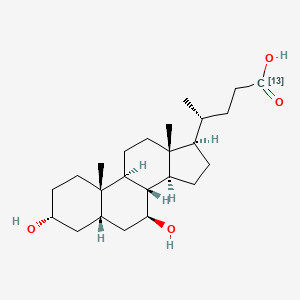
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
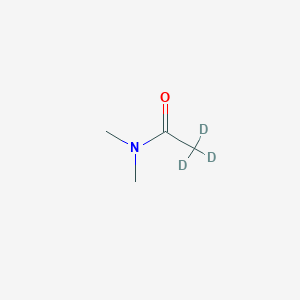
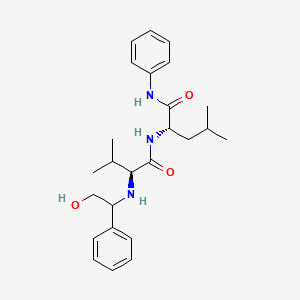
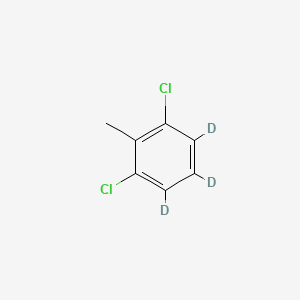
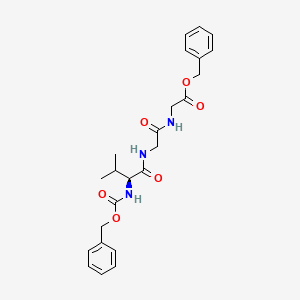
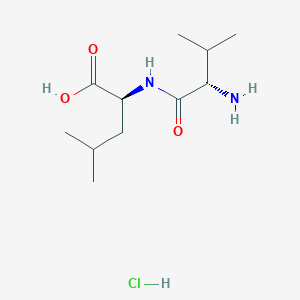
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
